molecular formula C15H12ClN3O3S2 B2975762 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 899974-23-3

5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2975762
CAS No.: 899974-23-3
M. Wt: 381.85
InChI Key: WWDRBZCMBQKULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a pyridazinone moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is Factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin into thrombin, which then acts to convert fibrinogen into fibrin, forming a blood clot .

Mode of Action

This compound interacts with Factor Xa through the neutral ligand chlorothiophene . This interaction occurs in the S1 subsite of Factor Xa, inhibiting the enzyme’s activity and preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The inhibition of Factor Xa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the formation of fibrin and ultimately, the formation of blood clots .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for this compound . .

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound disrupts the coagulation cascade, reducing the formation of fibrin and ultimately, the formation of blood clots . This makes it a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the 5-chloro substituent. The pyridazinone moiety is then synthesized separately and coupled with the thiophene derivative under controlled conditions.

    Thiophene-2-sulfonamide Synthesis:

    Chlorination: The thiophene-2-sulfonamide is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the 5-chloro substituent.

    Pyridazinone Synthesis: The pyridazinone ring is synthesized through a series of reactions starting from appropriate precursors like hydrazine and diketones.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene-2-sulfonamide with the pyridazinone derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive.

Uniqueness

The unique combination of the thiophene, sulfonamide, and pyridazinone moieties in 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide provides it with distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c1-19-14(20)8-6-12(17-19)10-2-4-11(5-3-10)18-24(21,22)15-9-7-13(16)23-15/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRBZCMBQKULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.